Cas no 357-09-5 (Androst-4-ene-3,17-dione,9-fluoro-11-hydroxy-, (11b)-)

Androst-4-ene-3,17-dione,9-fluoro-11-hydroxy-, (11b)- structure
357-09-5 structure
Product Name:Androst-4-ene-3,17-dione,9-fluoro-11-hydroxy-, (11b)-
CAS No:357-09-5
MF:C19H25FO3
MW:320.398409605026
CID:312937
PubChem ID:23616821
Update Time:2025-04-19

Androst-4-ene-3,17-dione,9-fluoro-11-hydroxy-, (11b)- Chemical and Physical Properties

Names and Identifiers

    • Androst-4-ene-3,17-dione,9-fluoro-11-hydroxy-, (11b)-
    • 9α-Fluor-11β-hydroxy-androsten-(4)-dion-(3,17)
    • 9-fluoro-11-beta-hydroxy-androst-4-ene-3,17-dione
    • (11.BETA.)-9-FLUORO-11-HYDROXYANDROST-4-ENE-3,17-DIONE
    • SCHEMBL11809055
    • LAF2GVY03O
    • UNII-LAF2GVY03O
    • 9-fluoro-11beta-hydroxyandrost-4-ene-3,17-dione
    • 357-09-5
    • ANDROST-4-ENE-3,17-DIONE, 9-FLUORO-11-beta-HYDROXY-
    • ANDROST-4-ENE-3,17-DIONE, 9-FLUORO-11.BETA.-HYDROXY-
    • 9alpha-fluoro-11beta-hydroxy-4-androstene-3,17 -dione
    • SHJZUHWENQCCJH-YQAXKJAASA-N
    • ANDROST-4-ENE-3,17-DIONE, 9-FLUORO-11-HYDROXY-, (11.BETA.)-
    • U 5438
    • Androst-4-ene-3,17-dione, 9-fluoro-11-hydroxy-, (11-beta)-
    • 9-alpha-Fluoro-11-beta-hydroxy-4-androstene-3,17-dione
    • BRN 3159067
    • Fluorohydroxyandrostenedione
    • Q27282890
    • 4-08-00-02161 (Beilstein Handbook Reference)
    • 9alpha-Fluoro-11beta-hydroxy-4-androstene-3,17-dione
    • U-5438
    • (8S,9R,10S,11S,13S)-9-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione
    • Inchi: 1S/C19H25FO3/c1-17-10-16(23)19(20)14(13(17)5-6-15(17)22)4-3-11-9-12(21)7-8-18(11,19)2/h9,13-14,16,23H,3-8,10H2,1-2H3/t13-,14-,16-,17-,18-,19-/m0/s1
    • InChI Key: SHJZUHWENQCCJH-YQAXKJAASA-N
    • SMILES: F[C@]12[C@H](C[C@]3(C)C(CC[C@H]3[C@@H]1CCC1=CC(CC[C@]21C)=O)=O)O

Computed Properties

  • Exact Mass: 320.17885
  • Monoisotopic Mass: 320.17877282g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 0
  • Complexity: 626
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 54.4Ų

Experimental Properties

  • Density: 1.0811 (estimate)
  • PSA: 54.37
Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.